molecular formula C27H41NO6 B12388661 Metoprolol dimer-d10

Metoprolol dimer-d10

Cat. No.: B12388661
M. Wt: 485.7 g/mol
InChI Key: FPFJXNCXQDHWGC-YXINZGOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Metoprolol dimer-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Metoprolol dimer-d10 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metoprolol dimer-d10 is unique due to the incorporation of deuterium, which enhances its pharmacokinetic and metabolic properties. This makes it a valuable tool in research and potentially offers improved therapeutic benefits compared to its non-deuterated counterparts .

Properties

Molecular Formula

C27H41NO6

Molecular Weight

485.7 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyethyl)phenoxy]-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]propan-2-ol

InChI

InChI=1S/C27H41NO6/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4/h5-12,21,24-25,29-30H,13-20H2,1-4H3/i17D2,18D2,19D2,20D2,24D,25D

InChI Key

FPFJXNCXQDHWGC-YXINZGOPSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)N(C(C)C)C([2H])([2H])C([2H])(C([2H])([2H])OC2=CC=C(C=C2)CCOC)O

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O

Origin of Product

United States

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